7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane
Description
Significance of Dioxa-azaspiro Scaffolds in Scientific Literature
Dioxa-azaspiro scaffolds, which incorporate two oxygen atoms and one nitrogen atom within the spirocyclic framework, represent a significant subclass of azaspiro compounds with distinct physicochemical and biological properties. The presence of oxygen atoms adjacent to the nitrogen modulates electronic properties, often reducing the basicity of the nitrogen and improving the balance between lipophilicity and hydrophilicity, which is advantageous for drug-like properties. These scaffolds have been utilized as privileged structures in medicinal chemistry, serving as key motifs in the design of bioactive molecules, including potent anti-mycobacterial agents and enzyme inhibitors. The rigid three-dimensional arrangement of dioxa-azaspiro systems facilitates selective binding interactions with biological targets, while the embedded heteroatoms provide hydrogen-bonding capabilities that enhance potency and selectivity.
Theoretical Framework for 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane Investigation
The compound this compound features a spirocyclic octane core with two oxygen atoms at positions 2 and 5, and a nitrogen atom at position 8, with two phenyl substituents at the spiro center (position 7). This configuration imparts a rigid, three-dimensional scaffold with potential for diverse chemical interactions. Theoretical interest in this compound centers on its electronic structure, steric environment, and conformational dynamics, which influence its reactivity and binding capabilities. The diphenyl substitution at the spiro center increases steric bulk and hydrophobic character, potentially affecting molecular recognition and solubility. Computational models suggest that the electron-withdrawing oxygen atoms reduce the nitrogen's basicity, which can modulate the compound’s interaction with biological macromolecules. The spiro[3.4]octane ring system offers a compact yet conformationally restricted framework that can serve as a versatile platform for functionalization and derivatization in synthetic and medicinal chemistry.
Research Landscape and Knowledge Gaps
Despite the recognized importance of azaspiro and dioxa-azaspiro scaffolds, specific studies focusing on this compound remain limited. Current literature provides structural data and synthetic precedents for related azaspiro compounds but lacks comprehensive exploration of this compound’s chemical reactivity, biological activity, and potential applications. Research on analogous azaspiro[3.4]octane systems has demonstrated promising activity against parasitic diseases such as malaria, highlighting the potential utility of spirocyclic nitrogen heterocycles in drug discovery. However, detailed structure-activity relationship studies, mechanistic insights, and physicochemical profiling specific to this compound are sparse. Addressing these gaps requires systematic synthetic, computational, and biological investigations to elucidate the compound’s properties and optimize its use as a chemical scaffold.
Data Table: Key Chemical Properties of this compound
Summary of Detailed Research Findings
Synthetic approaches to azaspiro compounds have evolved to enable access to complex, functionalized spirocyclic structures, including dioxa-azaspiro systems.
Dioxa-azaspiro scaffolds exhibit modulated nitrogen basicity and balanced lipophilicity-hydrophilicity profiles, enhancing their suitability as drug-like molecules.
Biological evaluations of related azaspiro compounds have revealed activities in anti-cancer, anti-mycobacterial, and antimalarial contexts, underscoring their pharmacological relevance.
The this compound compound, while structurally characterized, lacks extensive experimental data on its chemical reactivity and biological applications, representing an opportunity for focused research.
Structure
3D Structure
Properties
IUPAC Name |
7,7-diphenyl-2,5-dioxa-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)13-20-16(18-17)11-19-12-16/h1-10,18H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZQPOIWVNPTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)NC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The phenyl groups and other functional groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and addition reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows the compound to fit into specific binding sites on target molecules, potentially modulating their activity . The nitrogen and oxygen atoms within the ring system can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Spirocyclic Compounds
Heteroatom Variations: Dioxa vs. Diazaspiro Cores
A key distinction lies in the heteroatom composition of the spiro core. For example:
- 2,6-Diazaspiro[3.4]octane (): Replacing the oxygen atoms with nitrogen results in a diaza analog with enhanced hydrogen-bonding capacity. This modification is critical in antitubercular leads, where a nitrofuran carboxamide derivative demonstrated a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis . The diaza core’s basicity and polarity contrast with the dioxa variant’s ether-dominated solubility profile.
- 2-Oxabicyclo[2.2.2]octane (): This bicyclic scaffold serves as a phenyl bioisostere in anticancer drugs (e.g., Imatinib analogs).
Table 1: Heteroatom Impact on Spirocyclic Properties
| Compound | Core Structure | Key Heteroatoms | Biological Activity | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane | Spiro[3.4]octane | 2 O, 1 N | Not reported | 267.33 |
| 2,6-Diazaspiro[3.4]octane derivative | Spiro[3.4]octane | 2 N | Antitubercular (MIC: 0.016 µg/mL) | Varies by substitution |
| 2-Oxabicyclo[2.2.2]octane (Imatinib analog) | Bicyclo[2.2.2]octane | 1 O | Anticancer (kinase inhibition) | ~500 (depends on substituents) |
Substituent Effects: Phenyl vs. Alkyl/Aryl Groups
The substituents at position 7 significantly alter steric and electronic properties:
- 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane (): This analog replaces the phenyl groups with a benzyl and two methyl groups, reducing molecular weight (233.31 g/mol) and lipophilicity compared to the diphenyl variant.
Table 2: Substituent-Driven Property Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Two phenyl groups | 267.33 | High lipophilicity, rigid structure |
| 8-Benzyl-7,7-dimethyl variant | Benzyl + 2 methyl | 233.31 | Moderate lipophilicity, enhanced solubility |
| 8-Phenyl variant | Single phenyl | ~213.27 | Reduced steric bulk, improved bioavailability |
Ring Size and Fusion Patterns
Spiro[3.4]octane systems differ from larger spirocycles like spiro[4.5]decane:
- 8-Azaspiro[4.5]decane-7,9-dione derivatives (): These impurities in pharmaceutical synthesis feature a larger spiro[4.5] framework, which increases conformational flexibility and ring strain compared to the compact [3.4] system. Such differences impact synthetic accessibility and stability .
- 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione (): The expanded spiro[4.5] core in benzothiazole hybrids allows for additional functionalization but may reduce metabolic resistance due to increased surface area .
Biological Activity
7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS No. 854022-55-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H17NO2. Its structure consists of a spirocyclic framework that contributes to its biological properties. The presence of two phenyl groups and an azaspiro moiety enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has shown activity against prostate cancer cells (PC-3) through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : There is evidence indicating that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : The compound may interact with specific enzymes critical for cellular proliferation and survival.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cell Signaling Pathways : The compound could influence various signaling pathways involved in tumor progression and microbial resistance.
Case Studies
-
Prostate Cancer Cell Line Study :
- A study evaluated the effects of this compound on PC-3 cells.
- Results indicated a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations.
-
Antimicrobial Activity Assessment :
- A series of tests were conducted against common bacterial strains.
- The compound demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates, such as 2-oxa-spiro[3.4]octane-1,3-dione, with substituted amines or benzothiazole derivatives. For instance, reactions with (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine under reflux in anhydrous solvents (e.g., THF or DCM) yield spirocyclic derivatives. Key factors include stoichiometric ratios, solvent polarity, and temperature control (70–90°C). Purity can be enhanced via recrystallization from ethanol/water mixtures, and yields typically range from 45% to 68% depending on substituent steric effects .
Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of IR spectroscopy (to confirm carbonyl and amine functional groups), UV-Vis spectroscopy (to assess conjugation in phenyl-substituted derivatives), and elemental analysis (to verify C/H/N ratios) is essential. For advanced structural confirmation, X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) should be employed to resolve spirocyclic stereochemistry and substituent orientation. For example, IR peaks at ~1680 cm⁻¹ (C=O stretch) and UV-Vis absorption at 280–320 nm (π→π* transitions in aryl groups) are diagnostic .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters for this spirocyclic compound?
- Methodological Answer : A three-factor, two-level factorial design (e.g., temperature, solvent polarity, and catalyst loading) can systematically identify optimal conditions. For example:
- Variables :
- Factor A: Temperature (70°C vs. 90°C)
- Factor B: Solvent (THF vs. DCM)
- Factor C: Catalyst (0.5 mol% vs. 1.0 mol%)
- Response Metrics : Yield (%) and purity (HPLC area%).
Statistical analysis (ANOVA) of interactions between factors can reveal non-linear effects, such as solvent polarity’s role in stabilizing intermediates. Orthogonal design matrices reduce experimental runs by 50% while maintaining resolution .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer : Discrepancies often arise from approximations in DFT methods (e.g., B3LYP/6-31G*) or solvent effects. To address this:
- Benchmark Calculations : Compare multiple functionals (e.g., M06-2X vs. ωB97XD) and basis sets for transition-state modeling.
- Explicit Solvent Models : Use COSMO-RS or MD simulations to account for solvation effects on reaction pathways.
- Experimental Validation : Conduct kinetic studies (e.g., variable-temperature NMR) to measure activation energies and compare with computed values. For example, if DFT predicts a lower energy barrier for spirocyclization than observed experimentally, reassess torsional strain in the spiro core .
Q. How does the presence of phenyl groups and the spirocyclic architecture influence the compound's electronic properties and intermolecular interactions?
- Methodological Answer : The spirocyclic core imposes steric constraints that reduce conformational flexibility, enhancing thermal stability. Phenyl substituents contribute to π-stacking interactions, as evidenced by X-ray crystal structures showing intermolecular distances of 3.5–3.8 Å. Electrostatic potential maps (derived from DFT) reveal electron-deficient regions at the spiro oxygen and nitrogen atoms, making the compound susceptible to nucleophilic attack at these sites. Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane vs. DMSO) can quantify charge-transfer interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
